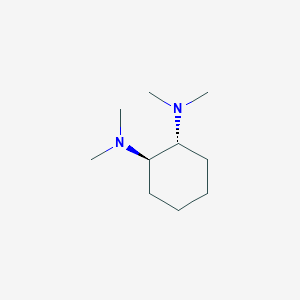
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
Übersicht
Beschreibung
The compound “(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine” is a chiral diamine, which means it contains two amine (-NH2) functional groups and has a non-superimposable mirror image . Diamines are often used in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Molecular Structure Analysis
The molecular structure of a compound like “(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .
Chemical Reactions Analysis
Diamines can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form amides with carboxylic acids, or be alkylated to form quaternary ammonium salts .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine” would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .
Wissenschaftliche Forschungsanwendungen
- Field : Chemistry, specifically organic synthesis .
- Application : “(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine” is used as a versatile ligand for the formation of metal complexes . These complexes can be used in asymmetric catalysis, a process that produces chiral molecules, which are key in the production of pharmaceuticals and agrochemicals .
- Method : The compound is used to form metal complexes, which are then used in the synthesis of chiral molecules . The exact procedures and parameters would depend on the specific reaction being carried out.
- Results : The use of this compound in asymmetric catalysis can lead to the production of chiral molecules with high enantiomeric excess, which is crucial in the pharmaceutical industry .
- Field : Organic Chemistry .
- Application : “(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine” is used in the synthesis of chiral tropocoronands . Tropocoronands are a type of crown ether, and their chiral versions have potential utility in asymmetric catalysis .
- Method : The compound is used as a building block in the synthesis of chiral tropocoronands . The exact procedures and parameters would depend on the specific synthesis being carried out.
- Results : The synthesis of chiral tropocoronands can lead to new catalysts for asymmetric reactions .
Asymmetric Catalysis
Synthesis of Chiral Tropocoronands
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458275 | |
| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | |
CAS RN |
53152-69-5 | |
| Record name | trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53152-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



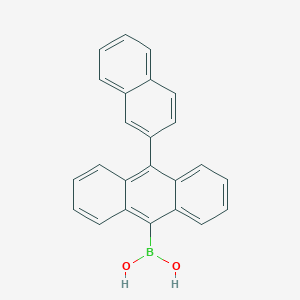
![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)
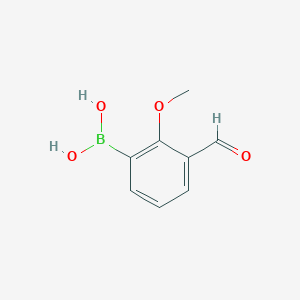
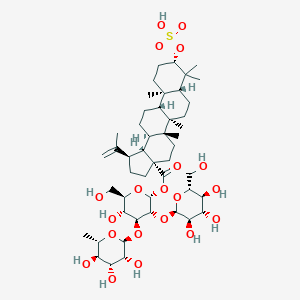
![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)
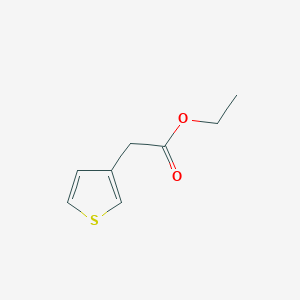
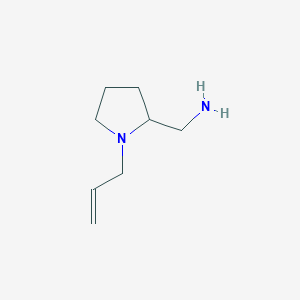
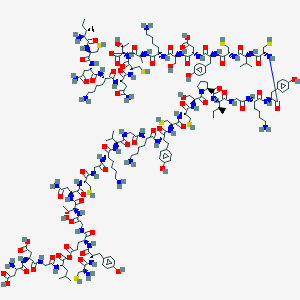
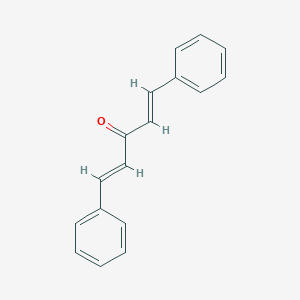
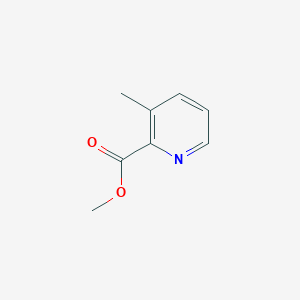
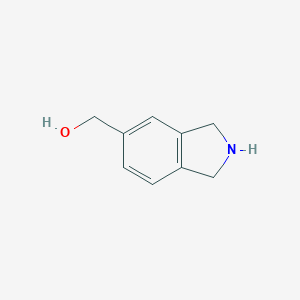
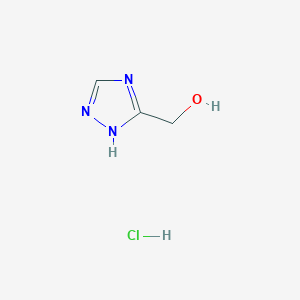
![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)
![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)